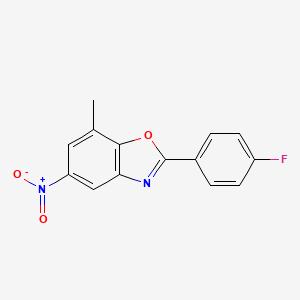

2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

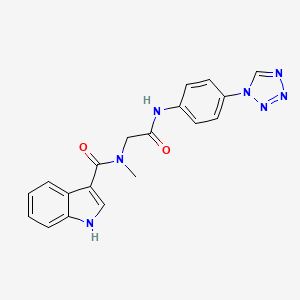

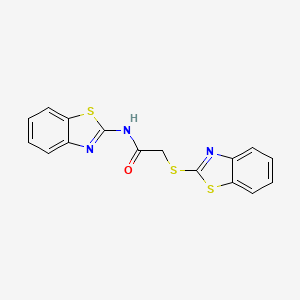

“2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The molecule also includes a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of “this compound” would depend on its specific structure and the conditions under which it’s used. Fluorinated compounds, for example, are often used in pharmaceuticals due to their unique reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific structure. For example, its solubility, melting point, and boiling point would depend on the nature of its chemical bonds and the intermolecular forces between its molecules .

Aplicaciones Científicas De Investigación

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies have utilized 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole, examining its FT-IR spectrum and analyzing vibrational frequencies and assignments through theoretical calculations. Such studies are critical for understanding the molecular structure and interactions of benzoxazole derivatives (Mary et al., 2008).

Fluorescent Probes and Sensing

Benzoxazole derivatives have been applied to fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selectivity in metal cation sensing, attributed to the high acidity of the fluorophenol moiety. This application is particularly relevant for magnesium and zinc cation sensing, demonstrating the potential of benzoxazole compounds in chemical sensing technologies (Tanaka et al., 2001).

Antitumor Properties

Research on benzothiazoles, closely related to benzoxazoles, has revealed that derivatives such as 2-(4-aminophenyl)benzothiazoles possess potent antitumor properties. The mechanism involves cytochrome P450 1A1-mediated bioactivation, highlighting a novel approach for cancer treatment. Amino acid conjugation techniques have been used to enhance the solubility and bioavailability of these compounds, offering insights into the development of new antitumor drugs (Bradshaw et al., 2002).

Liquid Crystal Design

Benzoxazole-based liquid crystals with fluorophenyl units have been synthesized, showcasing unique mesomorphic properties and intense photoluminescence. These materials are of interest for their potential applications in displays and optical devices, where the specific molecular design influences the liquid crystalline behavior and luminescence properties (Hu et al., 2014).

Biological Evaluation and Chemosensing

Benzoxazole derivatives have been explored for their antimicrobial and cytotoxic activities, demonstrating a broad spectrum of activity against various microorganisms. Additionally, their potential as chemosensors for metal ions like Zn2+ and Cd2+ has been investigated, showing their capability for selective detection in aqueous media. These applications highlight the dual role of benzoxazole compounds in both therapeutic and environmental monitoring contexts (Ertan-Bolelli et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O3/c1-8-6-11(17(18)19)7-12-13(8)20-14(16-12)9-2-4-10(15)5-3-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVZSAHDRIBXCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bS)-N-(2-Benzoylphenyl)-3,5-dihydro-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2556126.png)

![tert-butyl 2-(3-methyl-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2556135.png)

![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)

![N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2556139.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2556141.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2556142.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556143.png)